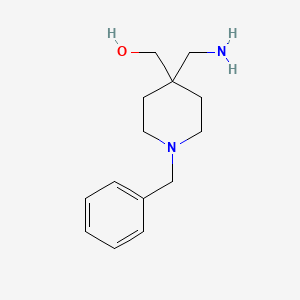

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(aminomethyl)-1-benzylpiperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQLLESNZAWFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620141 | |

| Record name | [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162686-54-6 | |

| Record name | 4-(Aminomethyl)-1-(phenylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162686-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Aminomethyl)-1-benzylpiperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and efficient synthetic pathway for the preparation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, a key building block in medicinal chemistry. The described methodology leverages common starting materials and established chemical transformations, providing a clear route for the synthesis of this versatile piperidine derivative.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from the readily available 1-benzylpiperidine-4-one. The overall strategy involves the introduction of a cyano and an ester group at the C4 position, followed by the reduction of these functionalities to the desired aminomethyl and hydroxymethyl groups.

The logical flow of the synthesis is depicted in the following diagram:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Knoevenagel Condensation to Synthesize Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

This initial step involves the condensation of 1-benzylpiperidine-4-one with ethyl cyanoacetate to introduce the necessary carbon framework at the C4 position.

Reaction:

Experimental Protocol:

A mixture of 1-benzylpiperidine-4-one (1 equivalent), ethyl cyanoacetate (1.1 equivalents), piperidine (0.1 equivalents), and glacial acetic acid (0.2 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate.

Step 2: Catalytic Hydrogenation to Synthesize Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

The exocyclic double bond in the intermediate is selectively reduced via catalytic hydrogenation to yield the saturated piperidine ring.

Reaction:

Experimental Protocol:

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is dissolved in ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate, which can be used in the next step without further purification.

Step 3: Simultaneous Reduction to Synthesize this compound

The final step involves the simultaneous reduction of the nitrile and ester functionalities using a powerful reducing agent to yield the target molecule.

Reaction:

Experimental Protocol:

A solution of ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (excess, typically 3-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. The values provided are representative and may vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Benzylpiperidine-4-one, Ethyl cyanoacetate | Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | Piperidine, Acetic Acid | Toluene | Reflux | 4-8 | 85-95 |

| 2 | Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | H₂, 10% Pd/C | Ethanol | 25 | 2-6 | 90-98 |

| 3 | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | This compound | LiAlH₄ | THF | Reflux | 4-12 | 75-85 |

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Figure 2: Detailed experimental workflow for the synthesis of the target molecule.

Technical Guide: Physicochemical Properties of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol and Related Compounds

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and as ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[1][2][3] The compound of interest, (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol, combines the 1-benzylpiperidine core with both an aminomethyl and a hydroxymethyl group at the 4-position. Understanding the physicochemical properties of this and related molecules is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing synthetic routes and purification protocols.

Physicochemical Properties of Structurally Related Compounds

To estimate the properties of the target molecule, it is informative to examine the data for compounds that share its core structure and functional groups.

This compound shares the 1-benzylpiperidine core and the 4-hydroxymethyl substituent.

| Property | Value | Reference |

| CAS Number | 67686-01-5 | [4] |

| Molecular Formula | C13H19NO | [5] |

| Molar Mass | 205.3 g/mol | [5] |

| Boiling Point | 135-138°C (0.2 mmHg) | [5] |

| Density | 1.056±0.06 g/cm3 (Predicted) | [5] |

| Flash Point | 139.8°C | [5] |

| Vapor Pressure | 0.00023 mmHg at 25°C | [5] |

| pKa | 14.94±0.10 (Predicted) | [5] |

This compound features the 1-benzylpiperidine core with a 4-amino group, providing insight into the influence of the basic nitrogen functionality.

| Property | Value | Reference |

| CAS Number | 50541-93-0 | [6] |

| Molecular Formula | C12H18N2 | [6] |

| Molecular Weight | 190.28 g/mol | [6] |

| Melting Point | 90-93°C | [7] |

| Boiling Point | 308.7±17.0 °C (Predicted) | [7] |

| Density | 0.933 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D 1.543 | [6][8] |

| Flash Point | 172.5°C | [7] |

| Appearance | Colorless to slightly yellow clear liquid | [9] |

This molecule provides data on the physicochemical properties of the piperidine ring with a 4-aminomethyl group, lacking the N-benzyl substituent.

| Property | Value | Reference |

| CAS Number | 7144-05-0 | [10] |

| Molecular Formula | C6H14N2 | [10] |

| Molecular Weight | 114.19 g/mol | [10] |

| Melting Point | 25 °C | [10][11] |

| Boiling Point | 200 °C | [10][11] |

| Refractive Index | n20/D 1.49 | [10][11] |

| pKa | 10.53±0.10 (Predicted) | [11] |

| Water Solubility | Soluble | [11] |

This compound isolates the properties of the piperidine ring with the 4-hydroxymethyl group.

| Property | Value | Reference |

| CAS Number | 6457-49-4 | |

| Molecular Formula | C6H13NO | |

| Molecular Weight | 115.17 g/mol | |

| Melting Point | 55-59 °C | |

| Boiling Point | 118-120 °C/10 mmHg | |

| Flash Point | 110 °C (closed cup) |

Experimental Protocols: Synthesis of a Related Compound

While a specific protocol for the target molecule is unavailable, the following procedure for the synthesis of 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine illustrates a common synthetic strategy for related structures.

Synthesis of 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine

This synthesis involves the reduction of a methyl ester to a primary alcohol.

Materials:

-

Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate

-

Sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al)

-

Toluene

-

5% Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

A 3.0 L, 4-necked round-bottom flask is charged with 84.0 g (0.26 mol) of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate and 420 mL of toluene under a nitrogen atmosphere.

-

The mixture is stirred to obtain a clear, colorless solution.

-

157.0 g (0.77 mol) of Red-Al is added dropwise to the stirred solution over a period of 35 minutes.

-

After the addition is complete, stirring is continued at room temperature for 100 minutes.

-

A 5% NaOH solution (175 mL) is then added dropwise very slowly, maintaining the internal temperature in the range of 25-30 °C.

-

The reaction mixture is transferred to a separatory funnel, and the bottom milky layer is separated.

-

The organic layer is washed with brine (100 mL) and then dried over Na2SO4.

-

The solution is filtered, and the toluene is removed under reduced pressure.

-

The resulting oil is dried in vacuo to yield the final product.

Analysis:

-

The purity of the compound can be determined by liquid chromatography.

-

The structure can be confirmed using 1H NMR spectroscopy.

Mandatory Visualizations

Caption: Synthetic workflow for 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine.

Discussion and Conclusion

The provided data on structurally similar compounds allows for an estimation of the physicochemical properties of this compound. It is expected to be a relatively high-boiling point liquid or a low-melting point solid, with a molecular weight around 234.34 g/mol . The presence of both a primary amine and a primary alcohol group will likely increase its polarity and water solubility compared to (1-Benzylpiperidin-4-yl)methanol and 4-Amino-1-benzylpiperidine. The basicity of the molecule will be influenced by both the piperidine nitrogen and the primary amine, making it susceptible to salt formation.

This technical guide serves as a foundational resource for researchers interested in this compound. The compiled data from related compounds provides a strong starting point for experimental design, synthesis, and biological evaluation. However, it is critical to emphasize that these are extrapolated properties, and experimental determination of the physicochemical parameters for the specific molecule of interest is essential for any drug development program.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 67686-01-5 Cas No. | 1-Benzyl-4-(hydroxymethyl)piperidine | Apollo [store.apolloscientific.co.uk]

- 5. chembk.com [chembk.com]

- 6. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 4-Amino-1-benzylpiperidine | 50541-93-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-(アミノメチル)ピペリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]

An In-depth Technical Guide on (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

CAS Number: 102398-93-0

Introduction

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is a unique bifunctional piperidine derivative. The N-benzylpiperidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, recognized for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1][2] Derivatives of N-benzylpiperidine have shown a broad spectrum of biological activities, including enzyme inhibition and neuroprotective properties.[3][4] The presence of both a primary amine and a primary alcohol at the 4-position suggests potential for this molecule to act as a versatile building block in drug discovery and as a ligand for various biological targets.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related compounds such as 4-amino-1-benzylpiperidine and (1-benzylpiperidin-4-yl)methanol.[1][5]

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₂₂N₂O | |

| Molecular Weight | 234.34 g/mol | |

| Appearance | Colorless to light yellow oil or low melting solid | Based on analogs like 4-amino-1-benzylpiperidine. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polar functional groups. |

| Melting Point | Not available | Likely a low melting solid or viscous oil. |

| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | Polar protic solvents are expected to be good solvents. |

| pKa (amine) | ~9.5 - 10.5 | Typical for a primary aliphatic amine. |

| LogP | ~1.5 - 2.5 | Estimated based on chemical structure. |

Synthesis and Manufacturing

A plausible synthetic route to this compound would likely start from N-benzyl-4-piperidone. A multi-step synthesis can be envisioned that introduces the two functional groups at the 4-position.

A potential synthetic route is outlined below. This pathway utilizes a Strecker synthesis followed by reduction.

Caption: Proposed synthesis of the target compound from N-benzyl-4-piperidone.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Intermediate 1)

-

To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Synthesis of this compound (Final Product)

-

Carefully add the crude 4-amino-1-benzylpiperidine-4-carbonitrile (1 equivalent) to a suspension of a strong reducing agent such as lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting slurry and extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for this compound based on the analysis of similar structures.

| Technique | Expected Data |

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), δ 3.5 (s, 2H, Ar-CH₂-N), δ 3.4 (s, 2H, -CH₂-OH), δ 2.6 (s, 2H, -CH₂-NH₂), δ 1.5-1.8 (m, 8H, piperidine ring protons). |

| ¹³C NMR | δ 127-130 (Ar-C), δ 63 (Ar-CH₂-N), δ 65 (-CH₂-OH), δ 50 (-CH₂-NH₂), δ 45 (C4 of piperidine), δ 30-35 (piperidine ring carbons). |

| Mass Spec (ESI-MS) | m/z: 235.18 [M+H]⁺ |

| IR Spectroscopy | 3300-3400 cm⁻¹ (O-H and N-H stretching), 2800-3000 cm⁻¹ (C-H stretching), 1600 cm⁻¹ (aromatic C=C bending). |

Biological Activity and Potential Applications

The N-benzylpiperidine motif is a key structural feature in many compounds targeting the central nervous system.[1] Notably, derivatives of this scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][6][7]

Given the prevalence of N-benzylpiperidine derivatives as cholinesterase inhibitors, a likely mechanism of action for compounds of this class involves the inhibition of acetylcholine degradation in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Hypothetical inhibition of acetylcholinesterase by the target compound.

The dual functionality of an amine and an alcohol group could allow for further derivatization to optimize binding to target proteins. The primary amine could be acylated or alkylated, while the alcohol could be esterified or etherified to explore structure-activity relationships. This makes this compound a potentially valuable scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases.[3][6]

Safety and Handling

Specific safety data for this compound is unavailable. However, based on related piperidine derivatives, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

While direct experimental data on this compound is limited, its structural features suggest it is a compound of interest for medicinal chemistry and drug discovery. The N-benzylpiperidine core is a privileged scaffold, and the presence of versatile amino and hydroxyl functionalities at the 4-position offers numerous possibilities for chemical modification and biological investigation. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological properties.

References

- 1. chembk.com [chembk.com]

- 2. 4-Amino-1-benzylpiperidine | 50541-93-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol. Due to the limited availability of published experimental data for this specific compound, this guide leverages empirical data from closely related analogues and theoretical predictions to present a robust framework for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and drug development. The guide details proposed synthetic pathways, experimental protocols for spectroscopic analysis, and summarizes expected quantitative data in structured tables. Visualization of workflows and pathways is provided through Graphviz diagrams to facilitate a deeper understanding of the processes.

Introduction

This compound is a bifunctional piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs. The presence of both a primary amine and a primary alcohol on a quaternary carbon, combined with the N-benzyl group, suggests that this molecule could serve as a versatile intermediate for the synthesis of more complex chemical entities.

The precise characterization and confirmation of the molecular structure of such compounds are critical for advancing their potential applications. This guide outlines a systematic approach to the structure elucidation of this compound, employing a suite of modern analytical techniques.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural components. A summary of these predicted properties, along with the empirical data for key analogues, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | Predicted Value for Target Molecule | (1-Benzyl-4-piperidyl)methanol[1][2] | 4-(Aminomethyl)piperidine[3] |

| Molecular Formula | C₁₄H₂₂N₂O | C₁₃H₁₉NO | C₆H₁₄N₂ |

| Molecular Weight | 234.34 g/mol | 205.30 g/mol | 114.19 g/mol |

| Appearance | White to off-white solid | White to yellow oil/solid | - |

| Boiling Point | - | 135-138 °C (0.2 mmHg) | - |

| pKa | Amine: ~10-11, Alcohol: ~16-17 | 14.94 (Predicted) | - |

| LogP | ~1.5 - 2.0 | - | -0.4 |

Synthesis and Purification

A plausible synthetic route to this compound is proposed, starting from 1-benzyl-4-piperidone. This multi-step synthesis involves the introduction of the aminomethyl and hydroxymethyl groups at the C4 position.

Proposed Synthetic Pathway

The proposed synthesis commences with a Strecker synthesis on 1-benzyl-4-piperidone to introduce a cyano and an amino group, followed by reduction of the nitrile to a primary amine and subsequent hydrolysis to the target compound is not a direct route. A more plausible approach involves the addition of a protected aminomethyl group followed by the introduction of the hydroxymethyl group. A potential, more direct synthesis could involve the reduction of a suitable precursor like an ester or a carboxylic acid. For instance, the reduction of a cyano group to an amine and an ester to an alcohol.

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Benzyl-4-cyano-4-aminopiperidine

-

To a solution of 1-benzyl-4-piperidone in aqueous ethanol, add ammonium chloride followed by potassium cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of 1-benzyl-4-cyano-4-aminopiperidine in THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 3: Conversion of the Amino Group to a Hydroxyl Group

-

Dissolve the crude (4-(aminomethyl)-1-benzylpiperidin-4-yl)amine in dilute sulfuric acid at 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Gently warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction, basify with a suitable base (e.g., NaOH), and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude product.

Purification Protocol

The final compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed for further purification.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Experimental Protocol

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer.

-

The sample should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.1.2. Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the piperidine ring protons, and the protons of the aminomethyl and hydroxymethyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | Singlet | 2H | Benzyl methylene protons (N-CH₂-Ph) |

| ~ 3.40 | Singlet | 2H | Hydroxymethyl protons (-CH₂-OH) |

| ~ 2.60 - 2.80 | Multiplet | 4H | Axial and equatorial protons at C2 and C6 of piperidine |

| ~ 2.50 | Singlet | 2H | Aminomethyl protons (-CH₂-NH₂) |

| ~ 1.50 - 1.70 | Multiplet | 4H | Axial and equatorial protons at C3 and C5 of piperidine |

| Broad Singlet | - | 3H | -OH and -NH₂ protons (exchangeable with D₂O) |

Note: Data is predicted based on known chemical shifts of similar structural motifs.[4][5]

4.1.3. Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon of benzyl group |

| ~ 129 | Aromatic CH carbons of benzyl group |

| ~ 128 | Aromatic CH carbons of benzyl group |

| ~ 127 | Aromatic CH carbon of benzyl group |

| ~ 68 | Hydroxymethyl carbon (-CH₂-OH) |

| ~ 63 | Benzyl methylene carbon (N-CH₂-Ph) |

| ~ 53 | Piperidine C2 and C6 carbons |

| ~ 50 | Aminomethyl carbon (-CH₂-NH₂) |

| ~ 45 | Quaternary C4 carbon of piperidine |

| ~ 35 | Piperidine C3 and C5 carbons |

Note: Data is predicted based on known chemical shifts of similar structural motifs.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

4.2.1. Experimental Protocol

-

The IR spectrum can be recorded on an FTIR spectrometer using a KBr pellet or as a thin film on a salt plate (for oils).

-

The spectral range should be 4000-400 cm⁻¹.

4.2.2. Expected FTIR Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching vibrations |

| 3080 - 3030 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Strong | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretching |

| 1400 - 1300 | Medium | C-N stretching |

| 1100 - 1000 | Strong | C-O stretching of primary alcohol |

| 740, 700 | Strong | Monosubstituted benzene C-H out-of-plane bending |

Note: Data is predicted based on characteristic IR absorption frequencies of functional groups.[6][7][8][9]

Mass Spectrometry (MS)

4.3.1. Experimental Protocol

-

Mass spectra can be obtained using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

4.3.2. Expected Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 235.1805 | [M+H]⁺ (Calculated for C₁₄H₂₃N₂O⁺) |

| 217 | [M-NH₃]⁺ |

| 204 | [M-CH₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern is predicted based on the stability of carbocations and neutral losses.[10]

Workflow for Structure Elucidation

The overall workflow for the structure elucidation of this compound is a systematic process that integrates synthesis, purification, and spectroscopic analysis.

Caption: General workflow for the structure elucidation of a novel organic compound.

Conclusion

The structure elucidation of this compound requires a multi-faceted analytical approach. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, purification, and characterization. The tabulated spectroscopic data, based on established knowledge of related compounds, serves as a benchmark for researchers working on this or similar molecules. The detailed experimental protocols and workflow diagrams offer a practical guide to navigate the process of structure confirmation. The successful synthesis and characterization of this compound will undoubtedly open avenues for its exploration in various domains of chemical and pharmaceutical sciences.

References

- 1. (1-Benzyl-4-piperidyl)methanol | 67686-01-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]

- 6. Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 4-Benzylpiperidine [webbook.nist.gov]

- 10. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol molecular weight and formula

An In-depth Technical Guide to (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It details the molecule's chemical properties, a generalized synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Properties

This compound is a substituted piperidine derivative. Its core structure consists of a piperidine ring with a benzyl group attached to the nitrogen atom, and both an aminomethyl and a hydroxymethyl group attached to the fourth carbon atom. The chemical data for the free base form of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 1461706-01-3 (for dihydrochloride salt) |

Note: The molecular weight of the dihydrochloride salt is 293.24 g/mol [1][2].

Generalized Synthesis Protocol

A plausible synthetic route could start from a suitable piperidone precursor. The key steps would likely involve:

-

N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the piperidine ring. This is typically achieved by reacting the piperidine precursor with benzyl chloride or a similar benzylating agent.

-

Functional Group Introduction at C4: Modification of the 4-position of the piperidine ring to introduce the aminomethyl and hydroxymethyl groups. This could be a multi-step process. For instance, starting with N-benzyl-4-piperidone, a Strecker synthesis followed by reduction could introduce an aminomethyl group, and subsequent functional group manipulation could yield the hydroxymethyl group. Alternatively, a starting material with a cyano or ester group at the 4-position could be simultaneously or sequentially reduced to the desired amine and alcohol.

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography, crystallization, or distillation to ensure high purity.

An example of a reduction step in the synthesis of a related compound involves the use of a reducing agent like sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in a solvent such as toluene[3]. The reaction mixture is typically stirred at room temperature, followed by quenching with an aqueous solution. The organic product is then extracted, dried, and the solvent is removed under reduced pressure to yield the final product[3].

Synthesis Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for this compound, starting from a suitable piperidine precursor.

Caption: Generalized synthesis workflow for this compound.

References

A Technical Guide to the Synthesis and Predicted Spectroscopic Profile of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis and predicted spectroscopic characteristics of the novel compound (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol. Due to the absence of published experimental data for this specific molecule, this guide offers a proposed synthetic pathway and a detailed, predicted spectroscopic profile based on foundational principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the synthesis and characterization of novel piperidine derivatives.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The unique conformational constraints of the piperidine ring, coupled with the potential for diverse functionalization, make it an attractive template for the design of novel therapeutic agents. This guide focuses on the specific, yet currently uncharacterized, derivative, this compound. This compound incorporates a primary amine and a primary alcohol, both attached to the same quaternary carbon within a 1-benzylpiperidine framework. These functional groups offer multiple points for further chemical modification and potential interactions with biological targets.

This whitepaper outlines a plausible synthetic route to this target molecule and provides a detailed prediction of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predicted data is compiled into clear, tabular formats to facilitate its use in the identification and characterization of this compound upon its synthesis.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available 1-benzyl-4-piperidone. The proposed multi-step synthesis is outlined below, followed by detailed, hypothetical experimental protocols.

Proposed Synthetic Pathway

The synthesis of 4-substituted piperidines often involves leveraging the reactivity of the 4-position of the piperidine ring. A potential route to the target compound could involve the formation of a cyanohydrin from 1-benzyl-4-piperidone, followed by reduction of both the nitrile and the newly formed ester.

Detailed Experimental Protocols

Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine

To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or a biphasic system of dichloromethane and water, is added sodium cyanide (1.1 equivalents) followed by the dropwise addition of a solution of sodium bisulfite or a mild acid like acetic acid at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyanohydrin, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The crude 1-benzyl-4-cyano-4-hydroxypiperidine from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). To this solution, a strong reducing agent like lithium aluminum hydride (LiAlH₄) (3-4 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the target compound, this compound, which can be further purified by crystallization or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds and functional groups.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Piperidine H2, H6 (axial & equatorial) | 2.0 - 2.8 | ~53 |

| Piperidine H3, H5 (axial & equatorial) | 1.5 - 1.9 | ~30 |

| -CH₂-NH₂ | ~2.7 | ~48 |

| -CH₂-OH | ~3.5 | ~65 |

| -NH₂ | 1.5 - 2.5 (broad singlet) | - |

| -OH | 2.0 - 3.0 (broad singlet) | - |

| Benzyl -CH₂- | ~3.5 | ~63 |

| Benzyl Aromatic H | 7.2 - 7.4 | ~127, ~128, ~129, ~138 |

| Piperidine C4 | - | ~45 |

Predicted Infrared (IR) Spectroscopy Data

Primary amines and alcohols exhibit characteristic absorption bands in the IR spectrum.[1][2][3][4]

Table 2: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3200 - 3500 | O-H and N-H | Broad, overlapping bands from alcohol and amine stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2800 - 3000 | Aliphatic C-H | Stretching |

| 1580 - 1650 | N-H | Bending (scissoring) of primary amine |

| 1450 - 1500 | Aromatic C=C | Stretching |

| 1000 - 1250 | C-N and C-O | Stretching |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of piperidine derivatives.[5][6]

Table 3: Predicted m/z Values for Major Fragments in ESI-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| 235.18 | [M+H]⁺ | Protonated molecular ion |

| 217.17 | [M+H - H₂O]⁺ | Loss of water from the alcohol |

| 204.16 | [M+H - CH₂O]⁺ | Loss of formaldehyde |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. wikieducator.org [wikieducator.org]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol

Disclaimer: The specific compound (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol is not widely documented in publicly available scientific literature. As such, specific experimental data on its solubility and stability are not available. This technical guide has been constructed to provide a comprehensive framework for researchers, scientists, and drug development professionals by utilizing data from structurally similar analogs and outlining established, standardized experimental protocols for determining these critical physicochemical properties. The provided data and potential degradation pathways should be considered illustrative for this class of compounds and must be confirmed experimentally for the specific molecule of interest.

Introduction

This compound is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The molecule's structure, featuring a tertiary amine within the piperidine ring, a primary amine, and a primary alcohol, suggests a complex physicochemical profile that will significantly influence its behavior in both aqueous and organic environments. This guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound, methodologies for their experimental determination, and potential degradation pathways.

Physicochemical Properties of Structural Analogs

To infer the potential properties of this compound, the physicochemical data of two key structural fragments are presented: (1-Benzylpiperidin-4-yl)methanol, which contains the N-benzylpiperidine core and the hydroxymethyl group, and 4-(Aminomethyl)piperidine, which possesses the aminomethyl-substituted piperidine ring.

| Property | (1-Benzylpiperidin-4-yl)methanol | 4-(Aminomethyl)piperidine | Inferred Properties for Target Compound |

| Molecular Formula | C13H19NO[1] | C6H14N2[2][3] | C14H24N2O |

| Molecular Weight | 205.3 g/mol [1] | 114.19 g/mol [2][3] | ~236.35 g/mol |

| Appearance | White to yellow oil or solid[1] | Liquid after melting, Clear colorless to slightly yellow[2] | Likely a solid or viscous liquid at room temperature |

| Boiling Point | 135-138°C (0.2 mmHg)[1] | 200°C (lit.) | High boiling point, likely decomposes at atmospheric pressure |

| Melting Point | Not specified | 25°C (lit.) | Expected to be a solid with a distinct melting point |

| pKa (Predicted) | 14.94 ± 0.10 (alcohol) | 10.53 ± 0.10 (amine)[2] | Multiple pKa values due to two amine groups and one alcohol |

| LogP (Predicted) | Not specified | 0.19[4] | Likely to be moderately lipophilic |

| Water Solubility | Insoluble (predicted) | Soluble[2][4] | Expected to have pH-dependent aqueous solubility |

Solubility Profile

The solubility of a compound is a critical factor in its development as a pharmaceutical agent, impacting its absorption, distribution, and formulation. The presence of two basic nitrogen atoms and a polar hydroxyl group in this compound suggests that its aqueous solubility will be highly dependent on pH.

Inferred Solubility Characteristics

| Solvent System | pH | Expected Solubility | Rationale |

| Deionized Water | ~7.0 | Low to Moderate | At neutral pH, the compound may exist partially in its less soluble free base form. |

| Phosphate-Buffered Saline (PBS) | 7.4 | Low to Moderate | Similar to deionized water, solubility is likely limited at physiological pH. |

| 0.1 M Hydrochloric Acid (HCl) | 1.0 | High | At low pH, both amine groups will be protonated, forming a more soluble salt. |

| 0.1 M Sodium Hydroxide (NaOH) | 13.0 | Very Low | At high pH, the compound will be in its free base form, which is expected to be less water-soluble. |

| Ethanol / Methanol | N/A | Soluble | Polar organic solvents should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | N/A | Soluble | A common aprotic polar solvent for initial stock solution preparation. |

| Acetonitrile (ACN) | N/A | Moderately Soluble | A polar aprotic solvent, likely a good solvent for this compound. |

| Dichloromethane (DCM) | N/A | Moderately Soluble | The benzyl and piperidine core provide lipophilic character, enabling solubility in less polar organic solvents. |

Stability Profile

The chemical stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Potential Degradation Pathways

The structure of this compound suggests susceptibility to the following degradation pathways:

-

Oxidation: The tertiary amine of the piperidine ring and the benzyl group are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

-

Photodegradation: Aromatic systems, such as the benzyl group, can be susceptible to degradation upon exposure to UV light.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Experimental Protocols

The following are detailed, standardized protocols for the experimental determination of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[5][6][7][8]

5.1.1 Materials

-

This compound

-

Selected solvents (e.g., water, pH buffers, ethanol)

-

Glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

5.1.2 Procedure

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

pKa and pH-Dependent Solubility (Potentiometric Titration)

Potentiometric titration can be used to determine the pKa values of the ionizable groups and, subsequently, the solubility of the compound as a function of pH.[9][10][11][12]

5.2.1 Materials

-

This compound

-

Calibrated pH meter and electrode

-

Autotitrator or manual burette

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Background electrolyte (e.g., KCl) to maintain constant ionic strength

5.2.2 Procedure

-

Dissolve a precisely weighed amount of the compound in a known volume of water containing a background electrolyte.

-

Titrate the solution with a standardized solution of HCl, recording the pH after each addition of titrant.

-

In a separate experiment, titrate a solution of the compound with a standardized solution of NaOH, again recording the pH at each step.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

-

To determine pH-dependent solubility, a suspension of the compound is titrated, and the concentration in solution at different pH values is determined after reaching equilibrium.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are essential for understanding the intrinsic stability of the molecule.[13][14][15][16][17] The conditions outlined below are based on the ICH Q1A(R2) guideline.[13][14]

5.3.1 General Procedure

-

Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a developed and validated stability-indicating HPLC method that can separate the intact compound from all degradation products.[18][19][20][21]

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

5.3.2 Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

-

Oxidative Degradation: 3% H2O2 at room temperature for up to 7 days.

-

Thermal Degradation: The solid compound and a solution are stored at 60°C/75% RH for up to 2 weeks.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a novel compound and a potential degradation pathway.

Conclusion

While specific data for this compound is not currently available, this technical guide provides a comprehensive roadmap for its characterization. By leveraging data from structural analogs and employing the detailed experimental protocols outlined herein, researchers can systematically determine the solubility and stability profiles of this novel compound. This information is fundamental for advancing the molecule through the drug discovery and development pipeline, enabling informed decisions on formulation, analytical method development, and predicting its in vivo behavior.

References

- 1. chembk.com [chembk.com]

- 2. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]

- 3. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminomethyl Piperidine Supplier China | Properties, Applications & Safety Data | High Purity 4-AMP for Pharmaceutical & Chemical Use [chemheterocycles.com]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijcrt.org [ijcrt.org]

- 15. youtube.com [youtube.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. scispace.com [scispace.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. web.vscht.cz [web.vscht.cz]

The Piperidine Scaffold: A Versatile Tool in Modern Drug Discovery and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of Novel Piperidine Derivatives

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a privileged scaffold.[1][2] The structural and physicochemical properties of the piperidine moiety contribute to favorable pharmacokinetic profiles, including enhanced metabolic stability and improved transport across biological membranes, often leading to reduced toxicity.[3] This guide delves into the burgeoning research on novel piperidine derivatives, with a particular focus on their promising applications in oncology and neuroscience, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Anticancer Applications of Novel Piperidine Derivatives

Recent research has illuminated the potent anticancer activities of several novel piperidine derivatives. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis, making them promising candidates for further development.

One notable example is Compound 17a , a piperidine derivative that has demonstrated significant anticancer activity against prostate cancer.[4][5] It has been shown to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner and induce apoptosis by modulating the expression of key regulatory proteins.[4][6]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| Compound 17a | PC3 | Prostate | 0.81[1] |

| MGC803 | Gastric | 1.09[1] | |

| MCF-7 | Breast | 1.30[1] | |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL)[1] |

| HT29 | Colon | 4.1 (GI50, µg/mL)[1] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL)[1] | |

| PC-3 | Prostate | <25 (GI50, µg/mL)[1] |

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Compound 17a has been identified as a tubulin polymerization inhibitor that binds to the colchicine binding site.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest and the subsequent induction of apoptosis.

Signaling pathway of Compound 17a leading to cancer cell death.

Experimental Protocols

A general synthetic approach for piperidine-based anticancer agents often involves multi-step reactions. For instance, the synthesis of ceritinib analogs involves the functionalization of the terminal piperidine ring with various phosphamides and carbamates.[7]

General workflow for the synthesis of novel piperidine derivatives.

Detailed Protocol: MTT Assay for Cell Viability [1][8][9]

This protocol outlines the determination of the cytotoxic effects of novel piperidine derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: Western Blot Analysis for Apoptosis Markers [1][10]

This protocol is used to detect changes in the expression of apoptosis-related proteins.

-

Cell Lysis: After treatment with the piperidine derivative, wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Applications in Alzheimer's Disease Research

Novel piperidine derivatives have also emerged as promising therapeutic agents for Alzheimer's disease, primarily through their potent inhibition of cholinesterases.

Quantitative Data: Cholinesterase Inhibitory Activity

The inhibitory activities of various benzylpiperidine and benzoylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are presented below.

| Derivative | Target Enzyme | IC50 |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | AChE | 0.56 nM[11] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 µM[3] |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 µM[3] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | AChE (electric eel) | 0.39 ± 0.11 µM[12] |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | BChE (equine serum) | 0.16 ± 0.04 µM[12] |

| Benzamide Piperidine Derivative (5d) | AChE | 13 ± 2.1 nM[13] |

| Donepezil (Reference Drug) | AChE | 600 ± 50 nM[13] |

Experimental Protocols

The synthesis of these potent cholinesterase inhibitors involves a multi-step process, including the initial reaction of 4-piperidinecarboxamide with substituted benzyl bromides, followed by reduction and subsequent condensation reactions.

Detailed Protocol: Ellman's Method for Cholinesterase Inhibition Assay [6]

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), and acetylthiocholine iodide (ATCI) substrate solution (75 mM). Prepare serial dilutions of the test piperidine derivative.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the piperidine derivative solution at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the AChE or BChE solution to each well.

-

Substrate Addition: After a brief pre-incubation, add the ATCI solution to start the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Workflow for the Ellman's cholinesterase inhibition assay.

Detailed Protocol: Morris Water Maze for Cognitive Assessment [4][5]

This behavioral test is used to assess spatial learning and memory in rodent models of Alzheimer's disease.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

-

Acquisition Phase (Training):

-

Place the mouse in the water at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Repeat for several trials per day for 4-5 consecutive days.

-

-

Probe Trial (Memory Test):

-

On the day after the last training session, remove the platform from the pool.

-

Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant where the platform was previously located.

-

Future Directions

The versatility of the piperidine scaffold continues to offer exciting opportunities for the development of novel therapeutics. Future research will likely focus on the synthesis of more complex and diverse piperidine libraries, the exploration of new biological targets, and the optimization of lead compounds to enhance their efficacy and safety profiles. The integration of computational modeling and high-throughput screening will further accelerate the discovery of next-generation piperidine-based drugs for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UC Davis - Morris Water Maze [protocols.io]

- 5. youtube.com [youtube.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT Assay Principle [scispace.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mmpc.org [mmpc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Benzylpiperidine Compounds

The benzylpiperidine motif is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a wide array of therapeutic agents targeting the central nervous system (CNS).[1] Its unique combination of a basic piperidine ring and a lipophilic benzyl group facilitates interactions with numerous biological targets, making it a cornerstone in modern drug discovery.[2][3] This technical guide explores the discovery, history, and pharmacological significance of key benzylpiperidine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and chemical pathways.

Early History and Discovery

The emergence of the N-benzylpiperidine scaffold is closely tied to the advancements in piperidine chemistry during the late 19th and early 20th centuries. While a singular discovery event for the parent N-benzylpiperidine molecule is difficult to pinpoint, its synthesis through the N-benzylation of piperidine is a fundamental reaction in organic chemistry.[2] The strategic importance of this scaffold became prominent in the mid-20th century with the exploration of synthetic analgesics and antihistamines, where the N-benzyl group was recognized for its ability to modulate pharmacological activity.[2]

Key Benzylpiperidine-Containing Drugs

The versatility of the benzylpiperidine core is exemplified by its presence in several successful CNS drugs. This section details the history, mechanism of action, and synthesis of two prominent examples: Donepezil and Fipexide.

Donepezil: A Landmark in Alzheimer's Disease Treatment

Donepezil (marketed as Aricept) is a reversible acetylcholinesterase (AChE) inhibitor widely used in the palliative treatment of Alzheimer's disease.[4] Developed by Eisai, its synthesis was first described in the late 1980s and it was introduced as a second-generation AChE inhibitor with high selectivity and a long half-life.[4][5]

Mechanism of Action: In Alzheimer's disease, a deficit of acetylcholine contributes to cognitive decline.[6] Donepezil inhibits AChE, the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[6][7] This inhibition increases the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission.[7] The N-benzylpiperidine moiety of donepezil plays a crucial role by binding to the catalytic active site of AChE.[8][9]

Pharmacological Data: Donepezil is a highly selective inhibitor of AChE over butyrylcholinesterase (BuChE).[9]

| Compound | Target | Inhibitory Concentration (IC₅₀) | Selectivity (AChE/BuChE) |

| Donepezil | AChE | 14 nM[9] | ~1000-fold[9] |

| Coumarin Derivative 5a | AChE | 0.11 nM[9] | - |

| Scopoletin Derivative 33a | AChE | 0.215 µM[9] | - |

Experimental Protocol: Synthesis of Donepezil: A common synthetic route involves the aldol condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine, followed by the reduction of the resulting double bond.[4]

-

Step 1: Aldol Condensation:

-

Dissolve 5,6-dimethoxy-1-indanone in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate.

-

Add a solution of 1-benzyl-4-formylpiperidine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the unsaturated intermediate.[4]

-

-

Step 2: Catalytic Hydrogenation:

-

Dissolve the unsaturated intermediate from Step 1 in a solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-20 atm).

-

Stir the reaction at room temperature until the uptake of hydrogen ceases.

-

Filter off the catalyst and concentrate the filtrate to obtain Donepezil. The hydrochloride salt can be formed by treating the free base with HCl.[4][5]

-

Fipexide: A Nootropic Agent

Fipexide was developed in Italy in 1983 and used as a nootropic agent for the treatment of senile dementia in Italy and France.[10] It is chemically distinct from other benzylpiperidines, being an amide of p-chlorophenoxyacetate and a benzylpiperazine derivative.[10] Its use has declined due to rare but severe side effects.[10]

Mechanism of Action: Fipexide's cognitive-enhancing effects are believed to be mediated, at least in part, through the dopaminergic system.[11] Studies have shown that it reduces the activity of striatal adenylate cyclase, an enzyme crucial for signal transduction downstream of dopamine receptors.[11][12][13] By inhibiting this enzyme, Fipexide modulates dopaminergic neurotransmission, which plays a role in learning and memory.[11]

Experimental Protocol: Synthesis of Fipexide: The synthesis involves the displacement of a piperonyl group from 1,4-bis-piperonylpiperazine by 4-chlorophenoxyacetic acid.[10]

-

Step 1: Preparation of 1,4-bis-piperonylpiperazine:

-

Perform a phase-transfer catalytic (PTC) alkylation of piperazine with 2 equivalents of piperonyl chloride.

-

Use a phase-transfer catalyst such as cetrimonium bromide.

-

The reaction yields 1,4-bis-piperonylpiperazine.[10]

-

-

Step 2: Formation of Fipexide:

-

Treat the 1,4-bis-piperonylpiperazine with 4-chlorophenoxyacetic acid under basic conditions.

-

This reaction displaces one of the piperonyl groups, which is then substituted by the 4-chlorophenoxyacetyl group to form the final fipexide product.[10]

-

Benzylpiperidines as Monoamine Reuptake Inhibitors

Beyond specific drugs like Donepezil, the benzylpiperidine scaffold is a key component in compounds designed to modulate monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[1] These compounds often act as reuptake inhibitors or releasing agents.

Structure-Activity Relationships (SAR): Research into 4-benzylpiperidine derivatives has revealed key structural features that determine their potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][14]

-

Linker Length: In 4-benzylpiperidine carboxamides, a two-carbon linker between the piperidine and a terminal aromatic ring favors DAT inhibition over a three-carbon linker.[14]

-

Aromatic Substituents: Diphenyl groups on the carboxamide moiety enhance DAT inhibition, while biphenyl groups favor SERT inhibition.[14]

Pharmacological Data:

| Compound | Target | Binding Affinity (Kᵢ) | Functional Inhibition (IC₅₀) |

| 2-Benzylpiperidine[15] | DAT | 6,360 nM | 3,780 - 8,800 nM |

| NET | 36% inhibition @ 10,000 nM | - | |

| SERT | 22% inhibition @ 10,000 nM | - | |

| Compound 52 (Dual MOR/σ1R Ligand)[16] | µ-opioid receptor (MOR) | 56.4 nM | - |

| Sigma-1 receptor (σ1R) | 11.0 nM | - |

Experimental Protocol: General Synthesis of 4-Benzylpiperidine:

-

Step 1: Benzylation of Pyridine:

-

Step 2: Reduction of the Pyridine Ring:

Conclusion

The history of benzylpiperidine compounds illustrates a remarkable journey from a fundamental chemical structure to a privileged scaffold in CNS drug discovery. From the targeted enzyme inhibition of Donepezil in Alzheimer's disease to the modulation of complex signaling pathways by nootropics like Fipexide and the fine-tuning of monoamine levels by reuptake inhibitors, the benzylpiperidine core has proven exceptionally versatile. The continued exploration of its structure-activity relationships and the development of novel synthetic routes ensure that benzylpiperidine derivatives will remain a significant area of focus for researchers and drug development professionals for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. metrotechinstitute.org [metrotechinstitute.org]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 10. Fipexide - Wikipedia [en.wikipedia.org]

- 11. Fipexide improvement of cognitive functions in rat: behavioural and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. abmole.com [abmole.com]

- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 16. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 18. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals